8-{[1-(3-chlorobenzoyl)pyrrolidin-3-yl]oxy}quinoline
Description
Properties
IUPAC Name |
(3-chlorophenyl)-(3-quinolin-8-yloxypyrrolidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O2/c21-16-7-1-5-15(12-16)20(24)23-11-9-17(13-23)25-18-8-2-4-14-6-3-10-22-19(14)18/h1-8,10,12,17H,9,11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEDBQNCLPKKWPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=CC3=C2N=CC=C3)C(=O)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors.
Mode of Action
These interactions can lead to conformational changes in the target proteins, thereby modulating their activity.
Biochemical Pathways
Similar compounds, such as indole derivatives, have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities suggest that the compound may affect a wide range of biochemical pathways.
Biological Activity
The compound 8-{[1-(3-chlorobenzoyl)pyrrolidin-3-yl]oxy}quinoline is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties, supported by relevant research findings and case studies.
Structure
The compound features a quinoline core with a pyrrolidine ring and a chlorobenzoyl group. This unique structure is hypothesized to contribute to its biological activity through various mechanisms of action.
Synthesis
The synthesis typically involves multiple steps, including:
- Preparation of the quinoline core : Cyclization of an appropriate aniline derivative with a suitable aldehyde or ketone.
- Introduction of the pyrrolidine ring : Nucleophilic substitution reaction with a pyrrolidine derivative.
- Final modification : Sulfonylation using 3-chlorobenzenesulfonyl chloride under basic conditions.
Antimicrobial Activity
Research has indicated that quinoline derivatives, including this compound, exhibit significant antimicrobial properties. A study demonstrated that related quinolone compounds showed potent antibacterial activity against various Gram-positive and Gram-negative bacteria, suggesting that this compound may share similar properties. For instance, derivatives with modifications in the pyrrolidine ring showed enhanced activity against Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The compound's potential as an anticancer agent has been investigated in several studies. The mechanism of action is believed to involve:
- Intercalation with DNA : Disrupting replication and transcription processes.
- Inhibition of specific enzymes : Such as topoisomerases or kinases involved in cancer cell proliferation.
For example, derivatives of 8-hydroxyquinoline have been shown to inhibit tumor growth in vitro by inducing apoptosis in cancer cells .
Other Pharmacological Activities
Beyond antimicrobial and anticancer activities, this compound has been explored for:
- Anti-inflammatory effects : By inhibiting pathways involved in inflammation.
- Antiviral properties : Preliminary studies suggest potential efficacy against viral infections, including influenza .
The biological activity of this compound can be attributed to several mechanisms:
- Covalent bonding : The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, inhibiting their function.
- DNA intercalation : The quinoline structure allows for binding to DNA, affecting replication and transcription processes.
- Enzyme inhibition : Targeting specific enzymes involved in cell signaling and metabolism.
Study 1: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial efficacy of various quinolone derivatives against Pseudomonas aeruginosa and Klebsiella pneumoniae. Results indicated that certain modifications significantly improved inhibition zones compared to standard antibiotics, highlighting the potential of this compound as an effective antimicrobial agent .
Study 2: Anticancer Activity
In vitro studies demonstrated that the compound inhibited the proliferation of several cancer cell lines, including breast and lung cancer cells. The IC50 values indicated potent activity, comparable to established chemotherapeutic agents. Further investigation into the apoptotic pathways revealed that the compound induced caspase activation, confirming its role as an apoptosis inducer .
Study 3: Broad Spectrum Activity
Research on related compounds showed broad-spectrum activity against various pathogens, including fungi and viruses. The findings suggest that structural variations in the compound can lead to enhanced bioactivity across different biological targets .
Comparison with Similar Compounds
Core Modifications
- 8-{[1-(3-Chlorobenzoyl)pyrrolidin-3-yl]oxy}quinoline: 8-position: Pyrrolidin-3-yloxy group with a 3-chlorobenzoyl substituent. Electronic effects: The electron-withdrawing chlorine and benzoyl group may enhance stability and π-π stacking interactions.
- 3-(4-Chlorophenylsulfonyl)-8-(1-methylpiperidin-4-ylamino)quinoline (Compound 8b): 8-position: 1-Methylpiperidin-4-ylamino group. 3-position: 4-Chlorophenylsulfonyl group. Piperidine vs. pyrrolidine rings differ in ring size (6-membered vs. 5-membered), affecting steric bulk and basicity .
- 5-Chloro-8-(3-pyrrolidinyloxy)quinoline hydrochloride: 5-position: Chlorine substituent. 8-position: Unsubstituted pyrrolidinyloxy group. Key differences: The absence of a benzoyl group reduces lipophilicity, and the 5-chloro substitution may shift electronic density on the quinoline core .
- 3-Phenylsulfonyl-8-piperazinyl-1yl-quinoline: 8-position: Piperazinyl group (two nitrogen atoms). 3-position: Phenylsulfonyl group. Key differences: Piperazine introduces a second nitrogen, increasing polarity and hydrogen-bonding capacity. Sulfonyl groups often improve metabolic stability compared to benzoyl .
Pharmacological Implications
- Lipophilicity : The 3-chlorobenzoyl group in the target compound likely enhances membrane permeability compared to sulfonyl or unsubstituted analogs .
- Receptor Binding : Pyrrolidine’s smaller ring size may allow tighter binding to sterically constrained active sites compared to piperidine/piperazine derivatives .
Pharmacological Potential and SAR Trends
- Quinoline Position Sensitivity: 8-substituted quinolines (target compound, Compound 8b) show enhanced interaction with hydrophobic pockets in enzymes or receptors compared to 5-substituted analogs .
- Substituent Effects :
Q & A
Basic Research Questions
Q. What are the key structural features and synthetic routes for 8-{[1-(3-chlorobenzoyl)pyrrolidin-3-yl]oxy}quinoline?
- Structural Features :
-
Quinoline core : A bicyclic aromatic system with nitrogen at position 1, enabling π-π stacking and hydrogen bonding .
-
Pyrrolidine substituent : A 5-membered nitrogen-containing ring at position 8, functionalized with a 3-chlorobenzoyl group, enhancing lipophilicity and target interaction .
-
Ether linkage : Oxygen bridges the quinoline and pyrrolidine moieties, influencing conformational flexibility .
- Synthetic Routes :
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Step 1 : Condensation of 3-chlorobenzoyl chloride with pyrrolidin-3-ol to form the substituted pyrrolidine intermediate .
-
Step 2 : Coupling of the intermediate with 8-hydroxyquinoline via nucleophilic aromatic substitution (SNAr) under reflux in polar aprotic solvents (e.g., DMF) .
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Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization for high-purity isolation .
Table 1: Example Synthetic Parameters for Analogous Compounds
Step Reagents/Conditions Yield Range References Intermediate Synthesis 3-Chlorobenzoyl chloride, pyrrolidine 60-75% Coupling DMF, 80°C, 12h 40-55%
Q. Which analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) :
-
1H/13C NMR : Assigns proton environments (e.g., quinoline aromatic protons at δ 7.5-8.5 ppm) and confirms substituent regiochemistry .
- Mass Spectrometry (MS) :
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High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ expected for C20H18ClN2O2: 365.11) .
- High-Performance Liquid Chromatography (HPLC) :
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Reversed-phase HPLC (C18 column, acetonitrile/water) assesses purity (>95% typical for pharmacological studies) .
Table 2: Analytical Workflow
Technique Purpose Key Parameters References NMR Structural confirmation DMSO-d6, 400 MHz HRMS Molecular formula validation ESI+, m/z accuracy <5 ppm
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Catalyst Screening :
- Use phase-transfer catalysts (e.g., TBAB) in SNAr reactions to enhance coupling efficiency .
- Solvent Optimization :
- Replace DMF with dimethylacetamide (DMAc) to reduce side reactions (e.g., quinoline decomposition) .
- Temperature Control :
- Lower coupling temperature (60°C) with prolonged reaction time (24h) improves regioselectivity .
Q. How do structural modifications influence biological activity?
- Substituent Effects :
- Chlorine at 3-position (benzoyl) : Increases hydrophobicity and enzyme binding (e.g., COX-2 inhibition) .
- Pyrrolidine vs. piperidine : Smaller ring size enhances conformational rigidity, improving target specificity .
- Methodology for SAR Studies :
- Synthesize analogs with halogen (F, Br) or methoxy substituents and evaluate via enzyme inhibition assays (IC50 comparisons) .
Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?
- Docking vs. Experimental IC50 :
- Reconcile discrepancies by refining docking parameters (e.g., solvation effects, protein flexibility) using molecular dynamics (MD) simulations .
- False Positives in Virtual Screening :
- Validate hits using orthogonal assays (e.g., SPR for binding kinetics) to exclude artifacts .
Q. How can computational modeling guide the design of derivatives with enhanced specificity?
- Pharmacophore Mapping :
- Identify critical interactions (e.g., hydrogen bonds with kinase ATP-binding pockets) using Schrödinger’s Phase .
- ADMET Prediction :
- Use QikProp to optimize logP (target 2-3) and reduce hepatotoxicity risks .
Q. What methodologies address discrepancies in reported enzyme inhibition mechanisms?
- Kinetic Assays :
- Perform time-dependent inhibition studies (e.g., pre-incubation with target enzyme) to distinguish competitive vs. non-competitive mechanisms .
- Structural Biology :
- Co-crystallize the compound with the target enzyme (e.g., CYP450 isoforms) for X-ray crystallography to resolve binding modes .
Data Contradiction Analysis
Example : Conflicting reports on COX-2 inhibition potency (IC50 = 0.5 µM vs. 2.1 µM).
- Resolution :
- Assay Variability : Standardize protocols (e.g., recombinant human COX-2 vs. murine isoforms) .
- Compound Purity : Verify via HPLC-MS; impurities >5% skew results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
